molecular formula C5H2ClNO4S B2785384 3-Chloro-5-nitrothiophene-2-carboxylic acid CAS No. 2470438-69-6

3-Chloro-5-nitrothiophene-2-carboxylic acid

Cat. No.: B2785384
CAS No.: 2470438-69-6
M. Wt: 207.58
InChI Key: FROKOHBVNFIQOA-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H2ClNO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-nitrothiophene-2-carboxylic acid typically involves the nitration of 3-chlorothiophene-2-carboxylic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-5-nitrothiophene-2-carboxylic acid is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitrothiophene-2-carboxylic acid is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the carboxylic acid group can form esters and amides. These transformations enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-nitrothiophene-2-carboxylic acid is unique due to the presence of both a nitro group and a chlorine atom on the thiophene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-5-nitrothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO4S/c6-2-1-3(7(10)11)12-4(2)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROKOHBVNFIQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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